Thermodynamic Duplex Stabilization: ΔTₘ Per 2′-MOE Modification vs. 2′-OMe and 2′-F
When incorporated into oligonucleotides, the 2′-MOE cytidine modification increases the melting temperature (Tₘ) of the resulting duplex with complementary RNA by 0.9–1.6 °C per modified nucleotide. This ΔTₘ enhancement is quantitatively comparable to that of 2′-OMe (approximately 0.9–1.5 °C per modification) but notably less than the 2.5 °C per modification achieved by 2′-F . The biological consequence of this intermediate thermal stabilization is a favorable balance: 2′-MOE-modified ASOs provide sufficient target-binding affinity for potent antisense activity while maintaining the dynamic range and 'breathing' properties that facilitate RNase H recruitment in gapmer designs—an advantage over the more rigid LNA modifications, which can compromise specificity at elevated affinity levels [1]. Furthermore, in iso-sequential ASO comparisons, 2′-MOE-modified ASOs were consistently more effective at suppressing target RNA levels than the same sequences modified with 2′-OMe .
| Evidence Dimension | ΔTₘ (change in duplex melting temperature) per modified nucleotide vs. unmodified DNA:RNA duplex |
|---|---|
| Target Compound Data | ΔTₘ = +0.9 to +1.6 °C per 2′-MOE modification |
| Comparator Or Baseline | 2′-OMe: ΔTₘ ≈ +0.9 to +1.5 °C per modification; 2′-F: ΔTₘ ≈ +2.5 °C per modification; Unmodified DNA: ΔTₘ = 0 (baseline) |
| Quantified Difference | 2′-MOE vs. 2′-F: ΔTₘ deficit of 0.9–1.6 °C per modification, consistent with reduced structural preorganization but improved dynamic range; 2′-MOE vs. 2′-OMe: near-equivalent ΔTₘ, with 2′-MOE outperforming in nuclease resistance and in vivo gene silencing |
| Conditions | Thermal denaturation of oligonucleotide:complementary RNA duplexes in near-physiological buffer conditions; iso-sequential ASO comparisons in cell-based gene silencing assays |
Why This Matters
The intermediate ΔTₘ range positions 2′-MOE as the preferred sugar modification when both adequate binding affinity and sufficient conformational flexibility for RNase H cleavage are required—a balance that more stabilizing modifications (LNA, 2′-F) may not provide without increased off-target risk.
- [1] NAR Genomics and Bioinformatics. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. 2024, 6, lqae155. View Source
